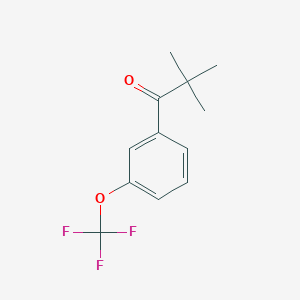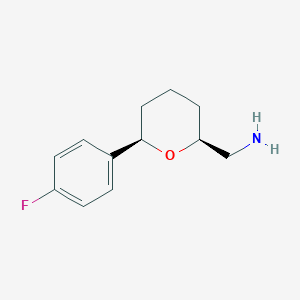
3-Amino-3-(3,4-dimethylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3,4-dimethylphenyl)propanenitrile, also known by its chemical formula C₁₁H₁₄N₂, is a compound with the following structure:
Structure: CH₃-C(NH₂)-C(CH₃)₃-C(CH₃)₄-CN
Méthodes De Préparation
The synthetic routes for 3-Amino-3-(3,4-dimethylphenyl)propanenitrile involve the reaction of appropriate starting materials. While there are several methods, one common approach is the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base. The reaction proceeds as follows:
3,4-dimethylbenzaldehyde+malononitrile→this compound
Industrial production methods may vary, but this compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
3-Amino-3-(3,4-dimethylphenyl)propanenitrile can undergo various reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The cyano group can be substituted with other functional groups.
Common reagents include reducing agents (such as lithium aluminum hydride), oxidizing agents (such as potassium permanganate), and nucleophiles (for substitution reactions).
Major products formed from these reactions include amides, amines, and substituted derivatives of the compound.
Applications De Recherche Scientifique
3-Amino-3-(3,4-dimethylphenyl)propanenitrile finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study biological processes and interactions.
Medicine: Its derivatives may have pharmaceutical potential.
Industry: It can be used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 3-Amino-3-(3,4-dimethylphenyl)propanenitrile is unique due to its specific substituents, other related compounds include:
- 3-Aminopropanenitrile
- 3-(3,4-dimethylphenyl)propanenitrile
These compounds share structural similarities but differ in substituents or functional groups.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-amino-3-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11H,5,13H2,1-2H3 |
Clé InChI |
LPLBSHMGLPUACA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(CC#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
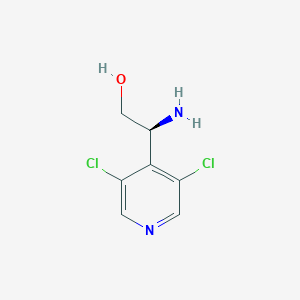
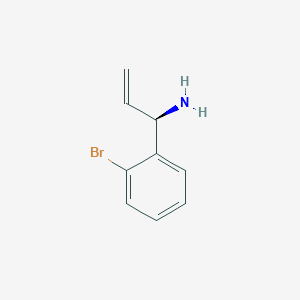
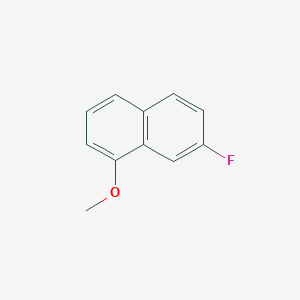
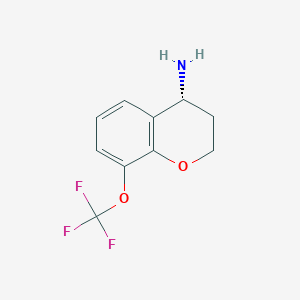
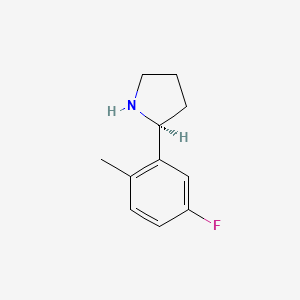
![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)
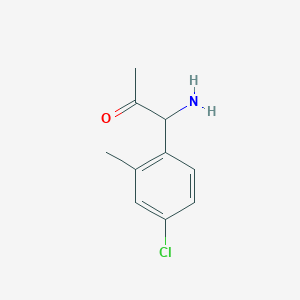


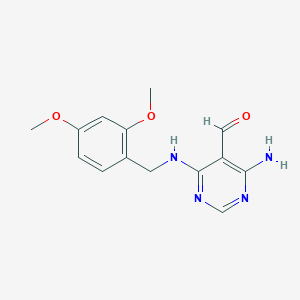
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
